molecular formula C3H4O B565428 Acrolein-d4 CAS No. 33984-05-3

Acrolein-d4

Cat. No.: B565428
CAS No.: 33984-05-3
M. Wt: 60.088
InChI Key: HGINCPLSRVDWNT-YODZYWACSA-N
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Description

Acrolein-d4, also known as deuterated acrolein, is a deuterium-labeled analog of acrolein. Acrolein is a highly reactive α,β-unsaturated aldehyde with the chemical formula C3H4O. The deuterium-labeled version, this compound, has the chemical formula C3D4O, where the hydrogen atoms are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties and isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acrolein-d4 typically involves the deuteration of acrolein. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction is usually carried out under controlled conditions to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterium gas and catalysts to achieve high yields of deuterated acrolein. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the deuteration process.

Chemical Reactions Analysis

Types of Reactions

Acrolein-d4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form acrylic acid-d4.

    Reduction: Reduction of this compound can yield 3-deuteropropanal.

    Addition Reactions: this compound can participate in Michael addition reactions with nucleophiles.

    Polymerization: this compound can undergo polymerization to form polythis compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Addition Reactions: Nucleophiles like amines, thiols, and alcohols can react with this compound under basic or acidic conditions.

    Polymerization: Catalysts such as acids or bases can initiate the polymerization process.

Major Products

    Oxidation: Acrylic acid-d4

    Reduction: 3-Deuteropropanal

    Addition Reactions: Various adducts depending on the nucleophile used

    Polymerization: Polythis compound

Scientific Research Applications

Acrolein-d4 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of chemical reactions and mechanisms. Some applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in studies of metabolic pathways and enzyme reactions.

    Medicine: Utilized in research on the toxicological effects of acrolein and its metabolites.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

Acrolein-d4 exerts its effects through several mechanisms:

    Chemical Reactivity: this compound reacts with nucleophiles such as proteins and DNA, forming adducts that can disrupt cellular functions.

    Oxidative Stress: The compound induces oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.

    Inflammation: this compound can trigger inflammatory responses by activating signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

    Acrolein: The non-deuterated version of Acrolein-d4, with similar chemical properties but different isotopic composition.

    Crotonaldehyde: Another α,β-unsaturated aldehyde with similar reactivity but a different structure.

    Methacrolein: A related compound with a methyl group attached to the α-carbon.

Uniqueness

This compound is unique due to its deuterium labeling, which allows for precise tracking and analysis in scientific studies. The isotopic labeling provides insights into reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds.

Properties

IUPAC Name

1,2,3,3-tetradeuterioprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O/c1-2-3-4/h2-3H,1H2/i1D2,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGINCPLSRVDWNT-YODZYWACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])C(=O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80727309
Record name (~2~H_4_)Prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

60.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33984-05-3
Record name (~2~H_4_)Prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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